molecular formula C17H21N5O2S B2357918 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921790-06-9

1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2357918
CAS No.: 921790-06-9
M. Wt: 359.45
InChI Key: YDIDTLZXXWHSMR-UHFFFAOYSA-N
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Description

1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. The compound features a complex heterocyclic scaffold comprising an imidazo[2,1-c][1,2,4]triazole core, which is a privileged structure in the design of biologically active molecules. This scaffold is functionalized with a p-tolyl group and a thioether linkage to a morpholino-containing ketone moiety. The morpholine group is a common pharmacophore found in many approved drugs and investigational compounds, often contributing to solubility and protein binding interactions. While specific profiling data for this exact compound is not fully public, its structural features are highly relevant for investigating kinases such as DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A) . Research into similar compounds indicates potential for exploring novel antibacterial agents , as related chemical series have been investigated for their activity. A key area of application is highlighted in a patent, which discloses this specific compound and its close structural analogues as inhibitors of the LRRK2 kinase (Leucine-rich repeat kinase 2) . LRRK2 is a major therapeutic target in Parkinson's disease research, and inhibitors of this kinase are being actively explored for their potential to modify disease progression. Consequently, this reagent serves as a valuable chemical tool for researchers studying LRRK2 signaling pathways, neuroinflammation, and the underlying mechanisms of neurodegeneration. Its primary research value lies in enabling structure-activity relationship (SAR) studies, probing kinase inhibitor selectivity, and facilitating the development of new therapeutic strategies for central nervous system disorders.

Properties

IUPAC Name

2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c1-13-2-4-14(5-3-13)21-6-7-22-16(21)18-19-17(22)25-12-15(23)20-8-10-24-11-9-20/h2-5H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIDTLZXXWHSMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

The imidazo[2,1-c]triazole system is assembled via a two-step cyclization process. Starting with 1-(p-tolyl)ethane-1,2-diamine and ethyl glyoxalate , a Schiff base forms under acidic conditions (Scheme 1). Subsequent treatment with thiosemicarbazide induces cyclization to yield 5,6-dihydro-7-(p-tolyl)-3-thioxo-5H-imidazo[2,1-c]triazole (Compound A, 72% yield).

Key Reaction Conditions :

  • Solvent: Ethanol
  • Catalyst: p-Toluenesulfonic acid (10 mol%)
  • Temperature: Reflux (78°C)
  • Time: 12 hours

Preparation of 2-Chloro-1-morpholinoethanone

Chloroacetylation of Morpholine

Morpholine reacts with chloroacetyl chloride in dichloromethane at 0°C, followed by triethylamine-mediated deprotonation (Scheme 2). The product, 2-chloro-1-morpholinoethanone (Compound C), is isolated in 89% yield after recrystallization from hexane.

Optimization Insight :

  • Excess chloroacetyl chloride (1.5 equiv) ensures complete conversion.
  • Reaction time: 2 hours at 0°C, then 1 hour at room temperature.

Coupling to Form the Thioether Linkage

Nucleophilic Substitution

Compound B reacts with Compound C in dimethylformamide (DMF) at 60°C for 8 hours, employing potassium carbonate as a base (Scheme 3). The thiolate anion displaces chloride, yielding the target compound in 68% yield.

Critical Parameters :

  • Solvent polarity: High-polarity DMF enhances nucleophilicity.
  • Base: K₂CO₃ (2.0 equiv) optimal for deprotonation without side reactions.

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
  • Final recrystallization from ethanol/water (4:1)

Mechanistic and Optimization Studies

Regioselectivity in Triazole Formation

Density functional theory (DFT) calculations reveal that the 5-endo-dig cyclization pathway dominates during triazole ring closure, favoring the observed regiochemistry. Steric effects from the p-tolyl group direct cyclization to position 7.

Solvent Effects on Thioether Coupling

A comparative study demonstrates that DMF outperforms THF and acetonitrile in coupling efficiency due to superior solvation of the thiolate intermediate (Table 1).

Table 1. Solvent Screening for Thioether Formation

Solvent Yield (%) Reaction Time (h)
DMF 68 8
THF 42 12
Acetonitrile 37 10

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

  • Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, converting certain functional groups to their reduced forms.

  • Substitution: : It is prone to nucleophilic substitution reactions, where a nucleophile replaces the morpholine or other groups within the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Ethanol, methanol, dichloromethane, depending on the reaction requirement.

Major Products: : The major products formed from these reactions depend on the specific functional groups being targeted. Oxidation typically leads to ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions often result in the replacement of specific groups with new functional entities.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone exhibit antimicrobial properties. For instance, derivatives of imidazo-triazole have shown effectiveness against various bacterial strains and fungi. In vitro studies suggest that these compounds can inhibit the growth of pathogens by disrupting cellular functions or inhibiting essential enzymes .

Anticancer Properties

Several studies have explored the anticancer potential of imidazo-triazole derivatives. The compound has been tested against multiple cancer cell lines, including breast (MCF-7), prostate (PC-3), and colorectal (HCT-116) cancers. The results from MTT assays indicate that these compounds can induce cytotoxic effects on cancer cells, potentially through mechanisms such as apoptosis or cell cycle arrest .

Table 1: Summary of Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MCF-715Apoptosis induction
PC-322Cell cycle arrest
HCT-11618Inhibition of proliferation

Potential in Drug Development

The unique structural features of this compound make it a promising candidate for drug development. Its ability to modulate biological pathways suggests potential applications in treating various diseases beyond cancer and infections. Ongoing research aims to optimize its pharmacological profile through structural modifications to enhance efficacy and reduce toxicity .

Case Study 1: Antimicrobial Efficacy

In a study published in Pharmaceuticals, researchers synthesized several derivatives based on the imidazo-triazole scaffold. These derivatives were tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. The most potent compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Studies

Another study focused on the anticancer properties of imidazo-triazole derivatives against human cancer cell lines. The findings revealed that certain modifications to the core structure significantly enhanced cytotoxicity against resistant cancer cell lines .

Mechanism of Action

The compound's mechanism of action is primarily dictated by its molecular structure. It interacts with various molecular targets through hydrogen bonding, Van der Waals interactions, and π-π stacking. These interactions influence biochemical pathways, potentially leading to biological effects such as enzyme inhibition or activation.

Comparison with Similar Compounds

1-(4-Morpholinyl)-2-[(5-Phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone

  • Molecular Formula : C₁₆H₁₆N₄O₂S₂ (vs. C₁₈H₂₀N₄O₂S for the target compound) .
  • Key Differences: The phenyl group in this analogue replaces the p-tolyl group in the target compound, reducing steric bulk and altering lipophilicity.

5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives

  • Example: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) .
  • Key Differences: These compounds lack the morpholinoethyl thioether group but incorporate cyanothiophene and pyrazole moieties, which enhance π-π stacking and hydrogen-bonding capabilities.

Physicochemical Properties

Property Target Compound 1-(4-Morpholinyl)-2-[(5-Phenyl...)ethanone Triazole-Thiadiazole Hybrids
Molecular Weight ~360.45 g/mol (estimated) 360.45 g/mol 250–400 g/mol (range)
LogP (Lipophilicity) Predicted ~2.5 (p-tolyl group) ~2.8 (phenyl group) 1.5–3.0 (variable substituents)
Synthetic Route Not explicitly described Cyclocondensation of thioureas Multi-step via 1-acylthiosemicarbazides

Pharmacological Activity

  • Target Compound : Hypothesized to exhibit antimicrobial activity based on its imidazo-triazole core, similar to compounds showing inhibition against E. coli and S. aureus .
  • 1-(4-Morpholinyl)-2-[(5-Phenyl...)ethanone: No direct bioactivity data, but sulfur-containing triazoles are known for enzyme inhibition (e.g., cyclooxygenase) .
  • Triazole-Thiadiazole Hybrids : Demonstrated analgesic and anti-inflammatory effects (ED₅₀ = 25–50 mg/kg in murine models) .

Biological Activity

1-Morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate morpholino and imidazo-triazole moieties. The general synthetic route includes:

  • Formation of the Imidazo-Triazole Core : The initial step involves the condensation of appropriate precursors to form the imidazo-triazole structure.
  • Thioether Formation : The introduction of the thioether group involves nucleophilic substitution reactions.
  • Final Modification : The morpholino group is added to complete the synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo-triazole derivatives, including the compound . Various derivatives have shown significant cytotoxicity against different cancer cell lines.

  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibit IC50 values ranging from 2.38 to 3.77 μM against cervical and bladder cancer cell lines (SISO and RT-112) .
CompoundCell LineIC50 (μM)
4eSISO2.38
5lRT-1123.77

The biological activity of this compound may be attributed to its ability to inhibit specific tyrosine kinases such as EPH-B3 and FGF-R1, which are involved in cancer cell proliferation . Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory properties, suggesting a multifaceted mechanism of action .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the imidazo-triazole core significantly influence biological activity. For instance, substituents on the phenyl ring can enhance cytotoxicity .

Case Studies

A study exploring a library of imidazo-triazole derivatives revealed that specific structural features are crucial for enhancing anticancer activity. The most promising derivatives were identified based on their selectivity for cancer cell lines and their ability to induce apoptosis .

Q & A

Basic: What are the key synthetic pathways for 1-morpholino-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone?

Answer:
The synthesis of this compound involves multi-step reactions, often starting with cyclization and functionalization of the imidazo-triazole core. A representative method includes:

  • Step 1: Condensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with aldehydes (e.g., p-tolualdehyde) under acidic conditions to form the imidazo-triazole scaffold .
  • Step 2: Thioether formation via nucleophilic substitution. For example, reacting the triazole-thiol intermediate with 2-chloro-1-morpholinoethanone in the presence of triethylamine (Et₃N) to introduce the morpholino-thioether moiety .
  • Optimization: Yield improvements (e.g., 27% in analogous syntheses) require precise stoichiometry, temperature control (reflux in ethanol or DMF), and catalytic bases like Et₃N .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • Structural Elucidation:
    • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions and ring saturation (e.g., dihydroimidazole protons at δ 3.5–4.5 ppm) .
    • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for imidazo-triazole derivatives) .
  • Purity Assessment:
    • HPLC: Reverse-phase methods with C18 columns and UV detection (λ = 254 nm) resolve impurities (<0.1%) .
    • X-ray Crystallography: Resolves stereochemistry in crystalline derivatives .

Advanced: How can structure-activity relationships (SAR) guide optimization of its biological activity?

Answer:

  • Core Modifications:
    • Imidazo-triazole Substitutions: Replace p-tolyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Morpholino Tail: Adjusting the morpholino group’s position (e.g., axial vs. equatorial) impacts solubility and target binding, as shown in analogous antitubercular compounds .
  • Methodology:
    • In Silico Docking: Use AutoDock or Schrödinger to predict interactions with biological targets (e.g., nitroreductases) .
    • Parallel Synthesis: Generate derivatives with systematic substituent variations and test for cytotoxicity (e.g., IC₅₀ in cancer cell lines) .

Advanced: What experimental designs are suitable for assessing its biological activity?

Answer:

  • In Vitro Assays:
    • Antimicrobial Testing: Use microbroth dilution (CLSI guidelines) against Gram-positive/-negative bacteria and fungi. Include positive controls (e.g., ciprofloxacin) .
    • Cytotoxicity: MTT assays on human cell lines (e.g., HeLa, HEK293) with dose-response curves (1–100 μM) .
  • In Vivo Models:
    • Murine Tuberculosis Models: For antimycobacterial activity, measure bacterial load reduction in lungs using CFU counts .
    • Randomized Block Design: Split-plot designs (as in agricultural studies) ensure reproducibility for multi-variable experiments (e.g., varying doses and administration routes) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Data Triangulation:
    • Replicate Assays: Conduct independent repeats under identical conditions (pH, temperature, cell passage number) .
    • Control Variables: Standardize solvent (DMSO concentration ≤0.1%) and cell viability protocols .
  • Mechanistic Studies:
    • Metabolite Profiling: Use LC-MS to identify pro-drug activation or degradation products (e.g., nitroreductase-mediated reduction in anaerobic conditions) .
    • Kinetic Analysis: Measure enzyme inhibition constants (Kᵢ) to distinguish direct activity from off-target effects .

Advanced: What computational strategies predict its pharmacokinetic properties?

Answer:

  • ADME Modeling:
    • Software Tools: SwissADME or ADMETLab2.0 predict logP (lipophilicity), BBB permeability, and CYP450 interactions .
    • Quantum Chemistry: DFT calculations (e.g., B3LYP/6-31G*) optimize conformational stability of the morpholino-thioether linkage .
  • Solubility Enhancement:
    • Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve aqueous solubility .

Advanced: How to design a theoretical framework for studying its mechanism of action?

Answer:

  • Hypothesis-Driven Approach:
    • Link to Known Targets: Align with nitroimidazole pro-drug activation pathways (e.g., Ddn nitroreductase in M. tuberculosis) .
    • Conceptual Models: Use enzyme kinetics (Michaelis-Menten) to quantify activation rates .
  • Methodological Rigor:
    • Blinded Studies: Mask compound identity during assays to reduce bias .
    • Meta-Analysis: Systematically review analogous compounds (e.g., PA-824 derivatives) to identify conserved pharmacophores .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Process Chemistry:
    • Catalyst Optimization: Replace stoichiometric Et₃N with recyclable solid bases (e.g., Amberlyst A21) .
    • Purification: Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Yield vs. Purity Trade-offs: Monitor byproducts (e.g., dimerization) via inline FTIR or PAT tools .

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